molecular formula C12H13NO2 B1328382 4-(2-Furylmethoxy)-2-methylaniline CAS No. 946699-39-4

4-(2-Furylmethoxy)-2-methylaniline

Cat. No.: B1328382
CAS No.: 946699-39-4
M. Wt: 203.24 g/mol
InChI Key: ZDIKOLZXUHOYQZ-UHFFFAOYSA-N
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Description

4-(2-Furylmethoxy)-2-methylaniline is an organic compound belonging to the class of aniline derivatives. It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol This compound is characterized by the presence of a furan ring attached to a methoxy group, which is further connected to a methylaniline structure

Preparation Methods

The synthesis of 4-(2-Furylmethoxy)-2-methylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(2-Furylmethoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitro group in the aniline structure can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Furylmethoxy)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Furylmethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and methoxy group play crucial roles in the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

4-(2-Furylmethoxy)-2-methylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-Furylmethoxy)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and relevant data tables.

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 946699-39-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound may modulate:

  • Enzymatic Activity : It can inhibit specific enzymes related to inflammation and cancer progression.
  • Cell Signaling Pathways : The compound may affect key signaling pathways such as MAPK, which are involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. For instance:

  • In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects. For example, it reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Reference
MCF-715
A54920
HeLa25
  • Mechanistic Insights : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    • A comprehensive study evaluated the antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated that the compound inhibited bacterial growth effectively, with a notable reduction in biofilm formation.
  • Anticancer Research :
    • A study involving xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. Histological analyses revealed increased apoptosis in treated tumors.

Safety and Toxicology

While exploring the biological activities, safety assessments are crucial:

  • Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal toxicity to normal cells.
  • Long-term exposure studies are needed to fully understand the safety profile.

Properties

IUPAC Name

4-(furan-2-ylmethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIKOLZXUHOYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275063
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946699-39-4
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946699-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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